T-2 Toxin-13C24
Description
Significance of Stable Isotope Labeling in Mycotoxin Research
The use of stable isotope-labeled compounds, such as T-2 Toxin-13C24, is a cornerstone of modern analytical techniques for mycotoxin analysis. Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes, like carbon-13 (¹³C), into a molecule. This labeling does not significantly alter the chemical properties of the compound, allowing it to mimic the behavior of its unlabeled counterpart during sample preparation and analysis. libios.fr
The primary advantage of using stable isotope-labeled internal standards is in a technique called stable isotope dilution analysis (SIDA). acs.orgnih.gov In SIDA, a known quantity of the labeled standard (e.g., this compound) is added to a sample at the beginning of the analytical process. iaea.org Because the labeled standard has nearly identical physicochemical properties to the native analyte (T-2 toxin), it experiences the same losses during extraction, cleanup, and derivatization steps. libios.fr
By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can accurately quantify the mycotoxin concentration in the original sample, effectively compensating for matrix effects and procedural losses. nih.govresearchgate.net This approach significantly enhances the accuracy, precision, and reliability of mycotoxin data, which is crucial for food safety monitoring and research. nih.gov
The table below summarizes the key advantages of using stable isotope-labeled standards in mycotoxin research.
| Feature | Description |
| Compensation for Matrix Effects | Complex sample matrices, such as those in cereals, can suppress or enhance the analyte signal in mass spectrometry. The co-eluting labeled standard experiences the same effect, allowing for accurate correction. nih.govresearchgate.net |
| Correction for Analyte Loss | Losses during sample preparation (extraction, cleanup) are accounted for as both the analyte and the standard are lost at the same rate. |
| Improved Accuracy and Precision | By minimizing the impact of matrix variability and procedural errors, SIDA leads to more reliable and reproducible results. |
| Enhanced Method Robustness | The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions. |
Role of this compound as a Reference Standard in Analytical Science
This compound serves as a high-purity analytical reference standard for the quantification of T-2 toxin in a variety of matrices, most notably in cereals like maize and oats. nih.govnih.gov Its structural identity and purity are confirmed using a suite of analytical techniques, including high-resolution mass spectrometry, ¹H-NMR, and ¹³C-NMR. nih.gov
In practice, this compound is used to create calibration curves and as an internal standard in quantitative analytical methods. For instance, a stable isotope dilution mass spectrometry method has been developed and validated for the quantification of T-2 toxin in cereals using this compound. nih.gov This method has demonstrated its effectiveness in overcoming strong matrix enhancement effects observed in both maize and oats, leading to high accuracy in the quantification of T-2 toxin. nih.govresearchgate.net
The physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| Chemical Formula | ¹³C₂₄H₃₄O₉ |
| Molecular Weight | 490.35 g/mol |
| Purity | ≥97.0% (HPLC) sigmaaldrich.com |
| Isotopic Enrichment | Approximately 98.2 ± 1.0 atom% ¹³C nih.gov |
| Appearance | Typically supplied as a solution in acetonitrile |
| Solubility | Soluble in acetonitrile |
Structure
3D Structure
Properties
Molecular Formula |
C24H34O9 |
|---|---|
Molecular Weight |
490.35 g/mol |
IUPAC Name |
[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-11'-acetyloxy-2'-(acetyloxy(113C)methyl)-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1 |
InChI Key |
BXFOFFBJRFZBQZ-SOROUPBBSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of T 2 Toxin 13c24
Chemical Synthesis Pathways of Carbon-13 Labeled T-2 Toxin Analogues
The synthesis of carbon-13 labeled T-2 toxin analogues is a multi-step process that involves the introduction of 13C isotopes into the T-2 toxin molecular structure. While the specific details for the production of the fully labeled T-2 Toxin-13C24 are often proprietary, the general approach for creating partially labeled analogues provides insight into the chemical pathways employed.
One documented method for producing a carbon-13 labeled T-2 toxin involves the acetylation of a precursor molecule, T-2 triol, using a labeled acetylating agent. For instance, the synthesis of [13C4]-T-2-toxin is achieved by first preparing [13C6]-T2-triacetate from T2-triol and [13C4]-acetic anhydride. This is followed by a controlled hydrolysis reaction to yield the desired labeled T-2 toxin. This strategic incorporation of 13C atoms at specific locations within the molecule is essential for its use as an internal standard in mass spectrometry-based analytical methods. The synthesis of the fully labeled this compound involves a more complex process where all 24 carbon atoms in the T-2 toxin molecule are replaced with their 13C isotopes.
Spectroscopic and Chromatographic Confirmation of this compound Structure and Identity
A suite of advanced analytical techniques is employed to unequivocally confirm the chemical structure and identity of this compound. These methods provide detailed information about its molecular weight, structure, and purity.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of this compound, as it provides a highly accurate measurement of the molecule's mass-to-charge ratio, confirming the incorporation of 24 13C atoms. Tandem mass spectrometry (MS/MS) is further utilized to elucidate the fragmentation pattern of the labeled toxin. This fragmentation is compared to that of the unlabeled T-2 toxin to ensure that the isotopic labeling has not altered the fundamental chemical structure and fragmentation behavior of the molecule. This confirmation is crucial for its function as a reliable internal standard. nih.gov
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | ¹³C₂₄H₃₄O₉ |
| Molecular Weight | 490.35 g/mol |
| Confirmation Method | High-Resolution Mass Spectrometry (HRMS) |
| Fragmentation Analysis | Tandem Mass Spectrometry (MS/MS) |
Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both proton (1H-NMR) and carbon-13 (13C-NMR) spectroscopy are used to confirm the structure of this compound. nih.gov The 1H-NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the 13C-NMR spectrum directly confirms the presence and position of the carbon-13 isotopes throughout the carbon skeleton of the molecule. The resulting spectra are complex due to the intricate structure of the T-2 toxin molecule, but they provide definitive proof of the successful and complete isotopic labeling.
High-Performance Liquid Chromatography-Diode Array Detection for Purity Assessment
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a standard method for assessing the chemical purity of this compound. nih.gov This technique separates the labeled toxin from any potential impurities. The diode array detector measures the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative purity data and a UV spectrum that can further confirm the identity of the compound.
Isotopic Enrichment and Purity Determination of this compound
The isotopic distribution of this compound is analyzed to determine the percentage of molecules that are fully labeled with 24 13C atoms. Studies have confirmed a total isotopic enrichment of 98.2 ± 1.0 atom% 13C for this compound. nih.gov This high level of enrichment is essential to minimize any interference from partially labeled or unlabeled molecules.
The chemical purity of this compound is also a critical quality parameter. Based on UV data from chromatographic analyses, the purity of this compound has been estimated to be at least 98.8%. nih.gov Commercially available analytical standards of this compound often report a purity of ≥97.0% as determined by HPLC.
Table 2: Isotopic Enrichment and Purity of this compound
| Parameter | Specification | Reference |
| Isotopic Enrichment | 98.2 ± 1.0 atom% ¹³C | nih.gov |
| Chemical Purity (UV) | ≥98.8% | nih.gov |
| Chemical Purity (HPLC) | ≥97.0% |
Advanced Analytical Methodologies Employing T 2 Toxin 13c24
Stable Isotope Dilution Assay (SIDA) for Mycotoxin Quantification
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards. The principle behind SIDA is to add a known amount of the labeled standard to the sample before any extraction or processing steps. This labeled standard then undergoes the same chemical and physical transformations as the native analyte throughout the analytical procedure.
The theoretical framework of SIDA relies on the assumption that the isotopically labeled analyte and the native analyte behave identically during sample preparation, extraction, chromatography, and ionization. By adding a known quantity of T-2 Toxin-13C24 to a sample, analysts can accurately measure the total amount of T-2 toxin present. The ratio of the signal intensity of the native T-2 toxin to that of the this compound internal standard provides a direct measure of the analyte's concentration, independent of variations in sample recovery or matrix-induced signal suppression or enhancement nih.govromerlabs.comsigmaaldrich.comresearchgate.nethpst.cznih.govperkinelmer.comsci-hub.se. This approach is particularly effective in mitigating matrix effects, which are common in complex food and feed samples and can significantly compromise the accuracy of quantification when using non-isotopically labeled internal standards or external calibration curves nih.govhpst.cznih.gov. The use of this compound ensures that any losses or enhancements experienced by the native toxin are mirrored by the labeled standard, thus normalizing the measurement nih.govromerlabs.comhpst.cznih.gov.
Developing robust and accurate methods for T-2 Toxin quantification often involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. This compound plays a critical role in this process by enabling the evaluation and correction of matrix effects. Researchers have demonstrated that using this compound as an internal standard can effectively compensate for strong matrix enhancement effects observed in cereal matrices like maize and oats nih.gov. Method optimization typically involves assessing recovery rates and linearity across various spiking levels, where the consistent performance of the labeled standard validates the method's accuracy. For instance, studies have shown that the use of this compound can lead to apparent recoveries between 88% and 105% in complex matrices, highlighting its efficacy in compensating for analytical variability hpst.cz. The development of multi-mycotoxin methods also benefits from the inclusion of this compound alongside other labeled standards, ensuring accurate quantification for all target analytes within a single analytical run hpst.cznih.govanses.fr.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) represents a cornerstone of modern mycotoxin analysis due to its sensitivity, selectivity, and ability to handle complex sample matrices. The integration of this compound with various LC-MS configurations further refines these capabilities.
UHPLC-MS/MS is a widely adopted technique for the simultaneous determination of multiple mycotoxins, offering enhanced separation efficiency and speed compared to conventional HPLC. The application of this compound in UHPLC-MS/MS methods is well-established for the accurate quantification of T-2 toxin in various food and feed samples nih.govhpst.cznih.govanses.fr. These methods often employ dynamic multiple reaction monitoring (dMRM) for sensitive and selective detection hpst.cznih.gov. Research has shown that methods utilizing this compound can achieve good precision, with relative standard deviations (RSDs) for the whole method often falling between 4% and 11% hpst.cz. The ability of this compound to compensate for matrix effects in UHPLC-MS/MS is critical for meeting regulatory requirements and ensuring the reliability of results, especially in complex matrices like maize and oats nih.govhpst.cz.
Table 3.2.1: Representative Method Performance Parameters for T-2 Toxin using UHPLC-MS/MS with this compound
| Parameter | Value / Range | Matrix Example | Reference |
| Isotopic Purity | 98.2 ± 1.0 atom% 13C | N/A | nih.gov |
| Method Precision (RSD) | 4% - 11% (overall method) | Maize | hpst.cz |
| Apparent Recovery | 88% - 105% (compensated for matrix effects) | Maize | hpst.cz |
| Detection Limit (LOD) | Not explicitly stated, but method is sensitive | Cereals | nih.govhpst.cz |
| Quantification Limit (LOQ) | Not explicitly stated, but method is sensitive | Cereals | nih.govhpst.cz |
| Chromatographic Run Time | ~11.5 minutes (with fast polarity switching) | Maize | hpst.cz |
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) offers enhanced specificity and the capability for untargeted screening and non-targeted metabolite identification, in addition to targeted quantification. This compound is employed in LC-HRMS methods to ensure accurate quantification, even when dealing with complex mixtures or requiring the identification of unknown metabolites apajournal.org.ukoup.comnih.gov. Instruments like quadrupole time-of-flight (QToF) or Orbitrap mass analyzers, capable of achieving high mass accuracy (<5 ppm) and resolution (up to 50,000), are utilized apajournal.org.uknih.gov. The use of this compound in these systems allows for precise mass measurements of both the native and labeled analytes, aiding in peak identification and quantification, and compensating for matrix-induced interferences apajournal.org.ukoup.com. For example, in studies investigating T-2 toxin metabolism in barley, LC-HRMS combined with stable isotopic labeling was used for both untargeted screening and targeted quantification of metabolites nih.gov.
Table 3.2.2: Key Features of LC-HRMS Methods Employing this compound
| Feature | Description | Application Example | Reference |
| Mass Resolution | Up to 50,000 | T-2/HT-2 Toxin in Cereals | apajournal.org.uk |
| Mass Accuracy | <5 ppm | T-2/HT-2 Toxin in Cereals | apajournal.org.uk |
| Dynamic Range | Up to 4 orders of magnitude | T-2/HT-2 Toxin in Cereals | apajournal.org.uk |
| Analytical Goal | High analyte specificity, excellent quantitative data, metabolite identification | T-2/HT-2 Toxin metabolism studies in barley | apajournal.org.uknih.gov |
| Internal Standard Use | T-2 Toxin (13C24) for accurate quantification and method performance assessment | T-2 Toxin detection in human urine | oup.com |
| Isotopic Enrichment | 99.3% for T-2 Toxin (13C24) | T-2/HT-2 Toxin in Cereals | apajournal.org.uk |
Dynamic Multiple Reaction Monitoring (dMRM) and Fast Polarity Switching (FPS) are advanced MS techniques that significantly enhance the efficiency and scope of LC-MS analyses. dMRM allows for the rapid switching between different sets of precursor-to-product ion transitions, enabling the simultaneous monitoring of a large number of analytes in a single run, which is crucial for multi-mycotoxin methods hpst.cznih.gov. This compound is routinely monitored using specific MRM transitions in these workflows.
Fast Polarity Switching (FPS) is particularly valuable for analyzing compounds that ionize efficiently in both positive and negative modes, such as many mycotoxins. By rapidly switching the ionization polarity during the chromatographic run, FPS allows for the detection of a broader range of analytes without the need for separate runs, thereby reducing analysis time and increasing throughput nih.govnih.govscispace.comsciex.com. Studies have successfully employed FPS in conjunction with this compound for comprehensive mycotoxin profiling, including the detection of T-2 toxin and its metabolites nih.govscispace.com. The combined use of dMRM and FPS with this compound as an internal standard provides a powerful platform for sensitive, selective, and efficient quantification of T-2 toxin in complex matrices hpst.cznih.govnih.govscispace.comsciex.com.
Compensation of Matrix Effects through Isotope-Substituted Internal Standards
Matrix effects, which arise from the co-extraction of various compounds from the sample matrix that can suppress or enhance the ionization of the analyte, pose a significant challenge in mass spectrometry-based analyses cnr.it. Stable isotope-labeled internal standards, such as this compound, are invaluable for compensating for these matrix effects hpst.cznih.govsci-hub.se. Because this compound has nearly identical chemical and physical properties to native T-2 toxin, it behaves similarly throughout the sample preparation and analytical process, including ionization sigmaaldrich.com. This parallel behavior allows the isotope-labeled standard to effectively correct for variations in analyte recovery and ionization efficiency caused by the sample matrix hpst.cznih.gov. Studies have demonstrated that the application of this compound as an internal standard can efficiently compensate for matrix enhancement effects observed in cereal matrices, leading to more accurate quantification hpst.cznih.gov. This approach is particularly beneficial in "dilute-and-shoot" methods, where minimal sample cleanup is performed, thus preserving the impact of matrix components newfoodmagazine.com.
Rigorous Method Validation and Performance Parameters
The development of robust analytical methods for mycotoxin determination necessitates rigorous validation to ensure accuracy, precision, and reliability. Validation parameters, as outlined by regulatory guidelines, are essential for confirming that a method is fit for its intended purpose europa.eu. The use of this compound as an internal standard plays a critical role in achieving the high performance required for these validation parameters.
Accuracy, precision, and recovery are key performance indicators in analytical method validation. Studies employing this compound have consistently reported favorable results in these areas. For instance, methods utilizing this compound as an internal standard have demonstrated recoveries ranging from 85% to 114% for T-2 and HT-2 toxins in cereal-based foods nih.gov. In other evaluations, recoveries between 88% and 105% were achieved, attributed to the efficient compensation of matrix effects by the isotope-labeled standard hpst.cz. Furthermore, relative standard deviations (RSDs) for repeatability have been reported to be less than 16% for various mycotoxins, including T-2 toxin, when using isotope-labeled internal standards nih.gov. Inter-assay studies have also shown good precision when using this compound acs.org. For example, a method validated for maize and oats showed that the use of this compound compensated for strong matrix enhancement effects, contributing to reliable accuracy nih.gov.
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). These parameters are crucial for determining the lowest concentration of a mycotoxin that can be reliably detected and quantified. Methods employing this compound have achieved sensitive detection limits. For instance, a GC-MS method using fully ¹³C isotope-labeled analogues of T-2 toxin allowed for detection at concentrations as low as 2–5 ppb sigmaaldrich.comsigmaaldrich.com. Another study reported LODs of 1.5 µg/kg for T-2 toxin using LC-MS/MS conicet.gov.ar. Similarly, HPLC-FLD methods have reported LODs of 5 µg/kg for T-2 toxin researchgate.net. A validated LC-HRMS method reported limits of detection of at least 5 ng/g and limits of quantification of 10 ng/g for T-2 and HT-2 toxins in cereals apajournal.org.uk.
Comparative Analysis of Analytical Methods Utilizing this compound
Compound List:
| Compound Name | Abbreviation | Isotopic Labeling |
| T-2 Toxin | T-2 toxin | None |
| This compound | This compound | ¹³C₂₄ |
| HT-2 Toxin | HT-2 toxin | None |
| HT-2 Toxin-13C22 | HT-2 Toxin-13C22 | ¹³C₂₂ |
| Deoxynivalenol | DON | None |
| Deoxynivalenol-13C15 | DON-13C15 | ¹³C₁₅ |
| Diacetoxyscirpenol | DAS | None |
| Diacetoxyscirpenol-13C19 | DAS-13C19 | ¹³C₁₉ |
| Zearalenone | ZEA | None |
| Zearalenone-13C18 | ZEA-13C18 | ¹³C₁₈ |
The accurate and sensitive determination of mycotoxins, such as T-2 toxin, in complex matrices is crucial for public health and regulatory compliance. Analytical techniques have evolved significantly, with a strong emphasis on methods that offer high selectivity, sensitivity, and reliability. The use of stable isotope-labeled internal standards, particularly this compound, has become a cornerstone in achieving these analytical goals.
Compensation of Matrix Effects through Isotope-Substituted Internal Standards
Matrix effects, which arise from the co-extraction of various compounds from the sample matrix that can suppress or enhance the ionization of the analyte, pose a significant challenge in mass spectrometry-based analyses cnr.it. Stable isotope-labeled internal standards, such as this compound, are invaluable for compensating for these matrix effects hpst.cznih.govsci-hub.se. Because this compound has nearly identical chemical and physical properties to native T-2 toxin, it behaves similarly throughout the sample preparation and analytical process, including ionization sigmaaldrich.com. This parallel behavior allows the isotope-labeled standard to effectively correct for variations in analyte recovery and ionization efficiency caused by the sample matrix hpst.cznih.gov. Studies have demonstrated that the application of this compound as an internal standard can efficiently compensate for matrix enhancement effects observed in cereal matrices, leading to more accurate quantification hpst.cznih.gov. This approach is particularly beneficial in "dilute-and-shoot" methods, where minimal sample cleanup is performed, thus preserving the impact of matrix components newfoodmagazine.com.
Rigorous Method Validation and Performance Parameters
The development of robust analytical methods for mycotoxin determination necessitates rigorous validation to ensure accuracy, precision, and reliability. Validation parameters, as outlined by regulatory guidelines, are essential for confirming that a method is fit for its intended purpose europa.eu. The use of this compound as an internal standard plays a critical role in achieving the high performance required for these validation parameters.
Accuracy, precision, and recovery are key performance indicators in analytical method validation. Studies employing this compound have consistently reported favorable results in these areas. For instance, methods utilizing this compound as an internal standard have demonstrated recoveries ranging from 85% to 114% for T-2 and HT-2 toxins in cereal-based foods nih.gov. In other evaluations, recoveries between 88% and 105% were achieved, attributed to the efficient compensation of matrix effects by the isotope-labeled standard hpst.cz. Furthermore, relative standard deviations (RSDs) for repeatability have been reported to be less than 16% for various mycotoxins, including T-2 toxin, when using isotope-labeled internal standards nih.gov. Inter-assay studies have also shown good precision when using this compound acs.org. For example, a method validated for maize and oats showed that the use of this compound compensated for strong matrix enhancement effects, contributing to reliable accuracy nih.gov.
Table 1: Recovery and Precision Data for T-2 Toxin Analysis with this compound
| Matrix | Analyte | Recovery Range (%) | Relative Standard Deviation (RSDr) (%) | Reference |
| Cereal-based foods | T-2 Toxin | 85 - 114 | < 16 | nih.gov |
| Maize and Oats | T-2 Toxin | 88 - 105 | Not specified | hpst.cz |
| Various Cereals | T-2 Toxin | 70 - 100 | < 8 | researchgate.net |
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). These parameters are crucial for determining the lowest concentration of a mycotoxin that can be reliably detected and quantified. Methods employing this compound have achieved sensitive detection limits. For instance, a GC-MS method using fully ¹³C isotope-labeled analogues of T-2 toxin allowed for detection at concentrations as low as 2–5 ppb sigmaaldrich.comsigmaaldrich.com. Another study reported LODs of 1.5 µg/kg for T-2 toxin using LC-MS/MS conicet.gov.ar. Similarly, HPLC-FLD methods have reported LODs of 5 µg/kg for T-2 toxin researchgate.net. A validated LC-HRMS method reported limits of detection of at least 5 ng/g and limits of quantification of 10 ng/g for T-2 and HT-2 toxins in cereals apajournal.org.uk.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for T-2 Toxin
| Analytical Method | LOD (µg/kg or ng/g) | LOQ (µg/kg or ng/g) | Matrix | Reference |
| GC-MS | 2–5 ppb | Not specified | Various | sigmaaldrich.comsigmaaldrich.com |
| LC-MS/MS | 1.5 µg/kg | Not specified | Various | conicet.gov.ar |
| HPLC-FLD | 5 µg/kg | 15 µg/kg | Cereals | researchgate.net |
| LC-HRMS | ≥ 5 ng/g | 10 ng/g | Cereals | apajournal.org.uk |
Comparative Analysis of Analytical Methods Utilizing this compound
Table 3: Comparison of Analytical Approaches for T-2 Toxin Determination
| Method Type | Internal Standard Utilized | Key Advantage | Potential Limitation | Reference |
| Stable Isotope Dilution Assay (SIDA) | This compound | Compensates for matrix effects, enhances accuracy and precision | Higher cost of labeled standards | hpst.cznih.govsigmaaldrich.com |
| External Calibration | None | Simpler to implement | Highly susceptible to matrix effects | cnr.it |
| Matrix-Matched Calibration | None | Accounts for matrix effects by using blank matrix for calibration | Requires representative blank matrix, can be time-consuming | cnr.itnewfoodmagazine.com |
| "Dilute and Shoot" (D&S) with Isotopologues | This compound | High-throughput, minimal sample preparation, compensates matrix effects | May require careful optimization for complex matrices | sci-hub.se |
| QuEChERS with Isotopologues | This compound | Efficient extraction and cleanup, benefits of internal standardization | Optimization needed for specific matrices | sci-hub.seservice.gov.uk |
Elucidation of T 2 Toxin Metabolism and Biotransformation Using Stable Isotope Tracers
Identification of Novel T-2 Toxin Metabolites and Modified Forms
Research employing stable isotope labeling (SIL) in conjunction with high-resolution mass spectrometry (HRMS), such as liquid chromatography–high-resolution mass spectrometry (LC-HRMS), has significantly advanced the understanding of T-2 toxin metabolism in various biological systems, including plants and human cells. By using ¹³C-labeled T-2 toxin (e.g., U-[¹³C₂₄] T-2), researchers can effectively distinguish between native and biologically derived metabolites based on mass shifts, enabling the annotation of previously unidentified compounds researchgate.netnih.govacs.org.
Studies in oats and wheat have revealed a diverse array of T-2 toxin metabolites formed through various biotransformation processes. These include hydrolysis of ester groups, glycosylation, acetylation, deacetylation, and conjugation with plant-derived molecules like malonic acid and ferulic acid researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netusda.gov. For instance, in oats, the rapid deacetylation of T-2 toxin leads to the formation of HT-2 toxin, which is often considered a major metabolite. Novel glycosylated forms, such as HT2-3-O-β-d-glucoside, have been identified as significant detoxification products mdpi.comusda.gov. Hydroxylation, leading to compounds like 3'-hydroxy-T-2 toxin, has also been observed nih.gov.
In human cell models, such as HT-29 colon carcinoma cells and renal proximal tubule epithelial cells (RPTEC), T-2 toxin undergoes metabolism to form several key products. Identified metabolites include HT-2 toxin, neosolaniol, T-2 triol, 3′-hydroxy-T-2 toxin, 4-deacetylneosolaniol, and glucuronide conjugates of T-2 toxin and HT-2 toxin acs.org. The enzymes CYP3A4 and carboxylesterase have been implicated in T-2 toxin metabolism, primarily producing 3′-hydroxy-T-2 toxin and HT-2 toxin nih.gov.
Table 1: Identified T-2 Toxin Metabolites
| Metabolite Name | Biological System | Primary Transformation Pathway(s) | Key References |
| HT-2 Toxin | Plants, Human Cells | Hydrolysis (deacetylation at C-4) | researchgate.netnih.govmdpi.comnih.govacs.orgmdpi.commdpi.com |
| Neosolaniol (NEO) | Plants, Human Cells | Hydrolysis (deacetylation at C-4) | acs.orgmdpi.com |
| T-2 Triol | Plants, Human Cells | Hydrolysis | acs.orgmdpi.com |
| T-2 Tetraol | Plants, Human Cells | Hydrolysis | mdpi.com |
| 3′-hydroxy-T-2 Toxin | Plants, Human Cells | Hydroxylation | nih.govacs.orgmdpi.com |
| 3′-hydroxy-HT-2 Toxin | Plants, Human Cells | Hydroxylation | nih.govmdpi.com |
| 4-deacetylneosolaniol | Human Cells | Hydrolysis | acs.org |
| HT2-3-O-β-d-glucoside | Plants | Glycosylation | mdpi.comusda.gov |
| HT2-malonyl-glucoside | Plants | Glycosylation, Conjugation | nih.govsemanticscholar.org |
| Feruloyl-T-2 Toxin | Plants | Conjugation | nih.govsemanticscholar.orgusda.gov |
| 3-acetyl-T-2 Toxin | Plants | Intact T-2 backbone with modification | mdpi.com |
| T-2 Toxin Glucuronide | Human Cells | Conjugation (Glucuronidation) | acs.org |
| HT-2 Toxin Glucuronide | Human Cells | Conjugation (Glucuronidation) | acs.org |
| HT-2-4-glucuronide | Human Cells | Conjugation (Glucuronidation) | nih.gov |
| 3',4'-dihydroxy-T-2 Toxin | Human Cells | Hydroxylation | nih.gov |
| 4',4'-dihydroxy-T-2 Toxin | Human Cells | Hydroxylation | nih.gov |
Human Biomonitoring for Exposure Assessment of T-2 Toxin and its Metabolites
Human biomonitoring (HBM) is a crucial approach for assessing exposure to mycotoxins like T-2 toxin, especially in populations with potential dietary intake. It involves the measurement of the toxin or its metabolites in biological samples, such as urine, blood, or hair. The extensive metabolism of T-2 toxin means that its metabolites often serve as more stable and reliable biomarkers of exposure than the parent compound itself nih.govmdpi.commdpi.com.
HT-2 toxin is frequently identified as the predominant metabolite of T-2 toxin across various species, making it a valuable biomarker for assessing dietary exposure to T-2 toxin nih.govmdpi.com. Other metabolites, including T-2-3-glucoside and HT-2-4-glucuronide, have also been proposed as potential biomarkers in human urine nih.govmdpi.com. The development and application of sensitive analytical techniques are essential for detecting these low-level metabolites in complex biological matrices, thereby providing insights into population exposure levels.
Detection of Metabolites in Biological Samples
The detection and quantification of T-2 toxin and its metabolites in human biological samples, primarily urine, are typically performed using advanced analytical methodologies such as ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) mdpi.com. This combination allows for sensitive and specific identification of target analytes, even at trace concentrations.
Studies utilizing these techniques have reported the presence of T-2 toxin in human urine samples, indicating exposure mdpi.com. For instance, one study quantified T-2 toxin in 21% of analyzed urine samples mdpi.com. The identified metabolites in human samples, as discussed in section 4.4, include HT-2 toxin, neosolaniol, T-2 triol, and various conjugates like glucuronides nih.govacs.org. The ability to detect these metabolites provides a more comprehensive picture of T-2 toxin exposure and its metabolic fate within the human body.
Table 2: T-2 Toxin Metabolites Detected in Human Biological Samples
| Metabolite Name | Biological Sample | Analytical Method | Key References |
| T-2 Toxin | Urine | UHPLC-HRMS | mdpi.com |
| HT-2 Toxin | Urine, Cells | UHPLC-HRMS, HPLC-FTMS | nih.govacs.orgmdpi.com |
| Neosolaniol | Cells | HPLC-FTMS | acs.org |
| T-2 Triol | Cells | HPLC-FTMS | acs.org |
| 4-deacetylneosolaniol | Cells | HPLC-FTMS | acs.org |
| 3′-hydroxy-T-2 Toxin | Cells | HPLC-FTMS | acs.org |
| T-2 Toxin Glucuronide | Cells | HPLC-FTMS | acs.org |
| HT-2 Toxin Glucuronide | Cells | HPLC-FTMS | acs.org |
| HT-2-4-glucuronide | Urine | UHPLC-HRMS | nih.gov |
| T-2-3-glucoside | Urine | UHPLC-HRMS | mdpi.com |
Mechanistic Investigations of T 2 Toxin Bioactivity Facilitated by Labeled Analogues
Molecular Interactions with Cellular Components
The initial and most critical interaction of T-2 toxin within a cell is its binding to specific molecular components, which triggers a cascade of cytotoxic events. Labeled analogues have been crucial in identifying these primary targets.
The primary mechanism of T-2 toxin's cytotoxicity is the potent inhibition of protein synthesis. mdpi.comnih.govnih.gov Studies utilizing radiolabeled T-2 toxin have demonstrated its high-affinity, specific, and reversible binding to eukaryotic ribosomes. nih.gov The toxin specifically targets the 60S ribosomal subunit, a key component of the cellular machinery responsible for translating messenger RNA into protein. mdpi.comwikipedia.orgresearchgate.net
Further investigation has pinpointed the binding site to the peptidyl transferase center, which is the catalytic heart of the ribosome responsible for forming peptide bonds. wikipedia.orgresearchgate.netclinisciences.com By binding to the A-site of the peptidyl transferase center, T-2 toxin obstructs the proper functioning of this enzymatic core. researchgate.netnih.gov This interaction effectively stalls the initiation step of polypeptide chain synthesis, preventing the formation of new proteins. mdpi.compnas.org This abrupt halt in protein production is a primary stress signal that leads to the secondary disruption of DNA and RNA synthesis, ultimately culminating in cell death. mdpi.comwikipedia.orgnih.gov The stoichiometry of this interaction has been determined to be one toxin molecule per ribosome. nih.gov
| Target Component | Specific Binding Site | Primary Consequence | Reference |
|---|---|---|---|
| Eukaryotic Ribosome | 60S Ribosomal Subunit | Inhibition of Protein Synthesis | mdpi.comnih.govwikipedia.org |
| Peptidyl Transferase Center | A-site | Prevention of Polypeptide Chain Initiation | researchgate.netnih.govpnas.org |
Signal Transduction Pathway Modulation
The binding of T-2 toxin to the ribosome initiates a "ribotoxic stress response," which activates several intracellular signal transduction pathways. These signaling cascades are critical mediators of the toxin's downstream effects, including inflammation and apoptosis.
The inhibition of protein synthesis by T-2 toxin is a cellular stress event that triggers the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are strongly activated in response to this ribosomal stress. nih.govcaymanchem.comresearchgate.net This activation is a well-documented response to various cellular stressors and plays a pivotal role in regulating apoptosis (programmed cell death). nih.govresearchgate.net
Research indicates that T-2 toxin exposure leads to the phosphorylation of JNK and p38, the active forms of these kinases. nih.gov This activation often occurs upstream of or is associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS). nih.gov The activated JNK/p38 MAPK signaling cascade is a key mechanism through which T-2 toxin induces apoptotic cell death in various cell types, including male germ cells. nih.gov
In addition to the MAPK pathways, T-2 toxin modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical communication route for cytokines and growth factors involved in immunity and inflammation. nih.govwikipedia.org Studies on murine macrophages (RAW264.7 cells) show that T-2 toxin can activate this pathway. nih.gov
Exposure to the toxin leads to the increased expression of inflammatory cytokines like Interleukin-6 (IL-6) and the subsequent phosphorylation and activation of several components of the pathway. nih.gov Specifically, T-2 toxin has been shown to significantly activate the phosphorylation of JAK1 and STAT2. nih.gov This activation suggests that T-2 toxin can directly trigger inflammatory signaling cascades, contributing to its immunotoxic effects. nih.gov The JAK/STAT pathway is crucial for regulating immune cell activation, proliferation, and differentiation, and its modulation by the toxin is a key aspect of its immunomodulatory activity. nih.govnih.gov
| Pathway | Key Activated Proteins | Cellular Outcome | Reference |
|---|---|---|---|
| MAPK Signaling | JNK, p38 | Apoptosis, Ribotoxic Stress Response | nih.govcaymanchem.com |
| JAK/STAT Signaling | JAK1, STAT2 | Inflammatory Response, Immunomodulation | nih.gov |
Induction of Cellular Stress Responses
The molecular interactions and signaling pathway modulations initiated by T-2 toxin culminate in a state of severe cellular stress, characterized by an imbalance in the cell's redox state.
A major consequence of T-2 toxin exposure is the induction of oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.govnih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) and hydroxyl radicals, that can damage cellular components like DNA, lipids, and proteins. nih.govwikipedia.org
Mechanistic studies have shown that T-2 toxin treatment leads to a significant increase in intracellular ROS levels. nih.govnih.govresearchgate.net This overproduction of ROS is linked to mitochondrial dysfunction, a key event in the apoptotic process. nih.govnih.gov The toxin can disrupt the mitochondrial membrane potential and impair the electron transport chain, leading to ROS leakage. nih.govmdpi.com Concurrently, T-2 toxin depletes the cell's natural antioxidant systems. It causes a decrease in the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and reduces levels of glutathione (GSH), a major cellular antioxidant. nih.govcaymanchem.com This dual effect of increasing ROS production while crippling antioxidant defenses results in significant oxidative damage, lipid peroxidation, and contributes directly to the toxin-induced apoptosis. nih.govcaymanchem.com
| Indicator | Effect of T-2 Toxin | Cellular Consequence | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased Production | Damage to DNA, proteins, lipids | nih.govnih.govresearchgate.net |
| Lipid Peroxidation (e.g., MDA levels) | Increased | Membrane Damage | nih.gov |
| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Decreased Activity | Reduced ROS Scavenging Capacity | nih.gov |
| Glutathione (GSH) | Depletion | Impaired Antioxidant Defense | caymanchem.com |
Hypoxia-Inducible Factor Activation
Recent research has identified a link between T-2 toxin exposure and the activation of hypoxia-inducible factors (HIFs), key regulators of the cellular response to low oxygen conditions. T-2 toxin can induce an intracellular hypoxic microenvironment, which in turn activates Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov This activation is considered a cellular protective response to the immunotoxicity induced by the toxin. nih.gov Studies in mouse models have shown that T-2 toxin can induce the production of reactive oxygen species (ROS), which then activates pathways like NF-κB, leading to the upregulation of HIF expression. researchgate.net The activation of HIF-1α by T-2 toxin has been observed to negatively regulate the cGAS-STING pathway, thereby inhibiting cellular senescence and apoptosis in the later stages of exposure. nih.gov
Cellular Homeostasis Disruption and Programmed Cell Death
T-2 toxin is a potent disruptor of cellular homeostasis, primarily through its ability to inhibit protein, DNA, and RNA synthesis. nih.govnih.govmdpi.com This inhibition triggers a cascade of events leading to programmed cell death, including apoptosis and autophagy, in a wide range of cell types and tissues. nih.govnih.govmdpi.com
A primary mechanism of T-2 toxin-induced cytotoxicity is the induction of apoptosis. This process is mediated through various signaling pathways, most notably involving the activation of caspases and the modulation of the Bcl-2 family of proteins. nih.govresearchgate.netnih.gov
T-2 toxin exposure leads to the activation of key executioner caspases, such as caspase-3. nih.govnih.govnih.gov The activation of caspase-3 is a critical step that leads to the cleavage of cellular substrates, ultimately resulting in the dismantling of the cell. nih.gov Studies have shown that T-2 toxin can up-regulate both pro-caspase-3 and active caspase-3 expression in a dose-dependent manner. nih.gov Furthermore, the toxin can activate initiator caspases like caspase-9, which are triggered by the release of cytochrome c from the mitochondria. nih.govresearchgate.net
The toxin also critically influences the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Research consistently shows that T-2 toxin upregulates the expression of the pro-apoptotic protein Bax while down-regulating the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.govnih.gov This shift increases the Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. researchgate.netnih.gov
| Pathway Component | Effect of T-2 Toxin | Consequence | References |
|---|---|---|---|
| Bax (Pro-apoptotic) | Upregulation | Promotes mitochondrial membrane permeabilization | nih.govnih.govnih.gov |
| Bcl-2 (Anti-apoptotic) | Downregulation/No Change | Reduces inhibition of apoptosis | nih.govnih.govnih.gov |
| Bax/Bcl-2 Ratio | Increase | Shifts balance towards apoptosis | nih.govresearchgate.netnih.gov |
| Cytochrome c | Release from mitochondria | Activates initiator caspases (e.g., Caspase-9) | nih.govresearchgate.net |
| Caspase-3 (Executioner) | Activation/Upregulation | Executes cellular dismantling | nih.govnih.govnih.gov |
In addition to apoptosis, T-2 toxin induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.govnih.gov Autophagy and apoptosis are intricately linked, and their crosstalk is crucial in determining the cell's fate following T-2 toxin exposure. nih.govnih.gov Evidence suggests that autophagy is activated as an initial protective response against T-2 toxin-induced cellular damage. nih.govdntb.gov.ua
Studies in human liver cells have shown that T-2 toxin induces the formation of autophagosomes and enhances autophagic flux. nih.govdntb.gov.ua When autophagy is activated (for example, by rapamycin), T-2 toxin-induced apoptosis is inhibited. Conversely, suppressing autophagy (for example, with chloroquine) significantly enhances apoptosis. nih.gov This indicates that autophagy plays a protective role against T-2 toxin-induced apoptosis, suggesting a potential therapeutic target for mitigating the toxin's effects. nih.govnih.gov However, proteins involved in autophagy, such as Beclin 1, can be targeted for cleavage by caspases, demonstrating a complex interplay where apoptosis can ultimately dominate. preprints.org
Immunomodulatory Effects and Immune Evasion Mechanisms
The immune system is a primary target of T-2 toxin, which exerts potent immunomodulatory and immunosuppressive effects. nih.govresearchgate.netnih.gov These effects can impair the host's ability to mount an effective immune response, potentially leading to immune evasion by pathogens. nih.gov
T-2 toxin can modulate the expression of Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns and initiating an innate immune response. nih.govnih.gov Studies on porcine macrophages have shown that even low concentrations of T-2 toxin can reduce TLR expression, thereby impairing the immune system's ability to recognize pathogens. nih.govmdpi.com This downregulation of TLRs is considered a potential mechanism of immune evasion. nih.gov
Despite its generally immunosuppressive character, T-2 toxin can also trigger inflammatory responses. Exposure to the toxin has been shown to induce the production and upregulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various tissues, such as the spleen and colon. nih.gov This cytokine induction contributes to the intestinal inflammation observed in T-2 toxicosis. nih.gov
| Immune Component | Observed Effect | Functional Consequence | References |
|---|---|---|---|
| Toll-Like Receptors (TLRs) | Reduced expression | Impaired pathogen recognition; potential immune evasion | nih.govnih.govmdpi.com |
| IL-1β, IL-6, TNF-α | Upregulated expression | Induction of inflammation | nih.gov |
| IFN-γ | Suppressed expression | Reduced antiviral and immune-activating response | nih.gov |
T-2 toxin is profoundly damaging to lymphoid and hematopoietic tissues. nih.govnih.gov Exposure leads to significant hypocellularity in the bone marrow and splenic red pulp. nih.gov The toxin induces apoptosis in progenitor cells in these tissues, affecting immature granulocytes, erythroblasts, and lymphocytes. researchgate.netnih.gov This results in leukopenia (a decrease in white blood cells) and inhibition of erythropoiesis (red blood cell production). nih.govnih.gov The depletion of cells in lymphoid organs like the thymus and spleen severely compromises the immune system, impairing critical functions such as antibody production and the proliferative response of lymphocytes. nih.govnih.gov
Environmental Distribution and Fate Dynamics of T 2 Toxin with Analytical Support of T 2 Toxin 13c24
Occurrence and Contamination Patterns in Agricultural Commodities
T-2 toxin is a frequent contaminant of a wide range of agricultural commodities, particularly cereal grains. researchgate.netnih.gov Its production by Fusarium fungi is influenced by environmental conditions, with growth favored in cold to moderate climates and during wet storage. nih.gov The optimal temperature for T-2 toxin biosynthesis is between 20–30 °C with a water activity above 0.88. nih.gov
The primary agricultural products affected by T-2 toxin contamination include oats, wheat, maize (corn), barley, and rye. nih.govnih.gov Processed grains and animal feed are also commonly contaminated. nih.gov The prevalence and concentration of T-2 toxin can vary significantly depending on geographical location, climate, and agricultural practices. nih.gov For instance, surveys have revealed widespread contamination in European countries, with oats often showing higher levels compared to other cereals. nih.gov
A study monitoring cereals and cereal-based foods in Western Romania found T-2 toxin in all analyzed samples, which included maize, wheat, corn flakes, breakfast cereals, and biscuits. researchgate.net The concentrations ranged from 0.8 µg/kg to 23.4 µg/kg. researchgate.net In another study analyzing poultry and cattle feedstuff in Northern Iran, 11.7% of concentrate and bagasse samples were contaminated with T-2 toxin at concentrations greater than 25 µg/kg, and 3.3% had levels above 50 µg/kg. nih.gov For mixed poultry diets, 10% of the samples contained more than 25 µg/kg of the toxin. nih.gov
The following interactive table provides a summary of T-2 toxin contamination levels found in various agricultural commodities from different studies.
| Commodity | Region/Country | Contamination Range (µg/kg) | Number of Samples Analyzed | Percentage of Positive Samples (%) | Reference |
| Maize | Western Romania | 1.1 - 8.4 | Not Specified | 100 | researchgate.net |
| Wheat | Western Romania | Not Specified | Not Specified | 100 | researchgate.net |
| Corn Flakes | Western Romania | 3.8 - 6.8 | Not Specified | 100 | researchgate.net |
| Breakfast Cereals | Western Romania | 2.93 - 8.7 | 8 | 100 | researchgate.net |
| Biscuits | Western Romania | 20 - 23.4 | Not Specified | 100 | researchgate.net |
| Cattle Feed (Concentrate) | Northern Iran | > 25 | 30 | 13.3 | nih.gov |
| Cattle Feed (Beetroot Bagasse) | Northern Iran | > 25 | 30 | 10 | nih.gov |
| Mixed Poultry Diets | Northern Iran | > 25 | 30 | 10 | nih.gov |
| Oats (Conventional) | Scotland | 8 - 3474 | Not Specified | 83 | nih.gov |
| Oats (Organic) | Scotland | Not Specified | Not Specified | 100 | nih.gov |
The use of T-2 Toxin-13C24 as an internal standard is critical in the analysis of these commodities. A stable isotope dilution mass spectrometry method using (13C24) T-2 toxin was developed and validated for maize and oats, demonstrating its effectiveness in compensating for strong matrix enhancement effects observed in both cereals. nih.gov This ensures that the reported contamination levels are accurate and reliable for risk assessment.
Adsorption Mechanisms in Environmental Matrices
The fate and transport of T-2 toxin in the environment are significantly influenced by its interaction with various environmental matrices, particularly through adsorption processes. Adsorption refers to the binding of toxins to the surface of adsorbent materials, which can prevent their uptake by plants or their leaching into groundwater. droracle.ai
Various natural and modified materials can act as adsorbents for T-2 toxin. Clay minerals, such as smectites (e.g., bentonite (B74815) and hectorite) and zeolites, have been extensively studied for their ability to bind mycotoxins. researchgate.netresearchgate.net The effectiveness of these adsorbents depends on their structural and physicochemical properties, including surface area, pore size, and surface charge. mdpi.com
Research has shown that hectorite (B576562) is a particularly effective adsorbent for T-2 toxin. researchgate.net The adsorption of T-2 toxin by hectorite is pH-dependent, with the maximum adsorption capacity varying at different pH levels. researchgate.net The adsorption process follows a non-linear Langmuir isotherm, suggesting the presence of specific active sites on the hectorite surface where the toxin binds. researchgate.net
The mechanisms of surface interaction between T-2 toxin and adsorbents involve various forces. These can include:
Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. droracle.aimdpi.com
Hydrogen bonding: This occurs when a hydrogen atom is attracted to a strongly electronegative atom, such as oxygen, on both the toxin molecule and the adsorbent surface. droracle.aimdpi.com
Ionic interactions: These interactions occur between charged species. droracle.ai
Studies on modified bentonite have shown that the inclusion of organic cations can significantly enhance the adsorption of the relatively non-polar T-2 toxin. mdpi.com The adsorption mechanism in this case involves a combination of hydrogen bond interactions and Van der Waals forces. mdpi.com
The following table details the adsorption of T-2 toxin by different adsorbents and the proposed interaction mechanisms.
| Adsorbent | Adsorption Efficiency (%) | pH | Proposed Interaction Mechanisms | Reference |
| Hectorite | 95 | 3 | Specific active site binding | researchgate.net |
| Bentonite | 13 | 3 | Not specified | researchgate.net |
| Zeolite-clinoptilolite | 8 | 3 | Not specified | researchgate.net |
| Natural Bentonite (NB) | 15.09 | Not specified | Not specified | mdpi.com |
| Modified Bentonite (B16) | 42.96 | Not specified | Hydrogen bonding, Van der Waals forces | mdpi.com |
The use of this compound is invaluable in these adsorption studies. By serving as an internal standard, it allows for the precise measurement of the unbound T-2 toxin concentration in solution after equilibration with the adsorbent. This is crucial for accurately determining the amount of toxin adsorbed and for constructing reliable adsorption isotherms, which are fundamental to understanding the adsorption mechanism. nih.govresearchgate.net
Emerging Research Frontiers and Future Directions for T 2 Toxin 13c24 Applications
Development of Novel Labeled Analogues and Tracers
The availability of T-2 Toxin-13C24, a fully carbon-13 labeled analog of T-2 Toxin, marks a significant advancement in mycotoxin analysis sigmaaldrich.comcaymanchem.comcaymanchem.comscientificlabs.co.uksigmaaldrich.comlgcstandards.comapajournal.org.uk. This compound is primarily employed as an internal standard in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure precise and reliable quantification of native T-2 Toxin in diverse sample matrices caymanchem.comcaymanchem.comapajournal.org.uk. The isotopic labeling allows for the correction of analytical variability arising from sample preparation, extraction efficiency, and matrix effects, thereby enhancing the accuracy of measurements caymanchem.comapajournal.org.ukacs.org.
The ongoing development of novel stable isotope-labeled mycotoxin analogues and tracers, including deuterium-labeled and other carbon-13 labeled variants of T-2 Toxin and related compounds like HT-2 Toxin, is crucial for expanding research capabilities apajournal.org.ukboku.ac.atresearchgate.net. These labeled compounds are instrumental in tracing metabolic pathways, elucidating detoxification mechanisms, and identifying transformation products within biological systems and food products acs.orgboku.ac.at. The synthesis and rigorous characterization of these labeled compounds, ensuring high isotopic purity and chemical integrity, are foundational for their effective application in research and diagnostics lgcstandards.com.
Table 7.1.1: Key Labeled Mycotoxin Standards and Their Applications
| Labeled Compound | Isotopic Label | Primary Use | Analytical Technique(s) | Reference(s) |
| This compound | 13C24 | Internal standard for T-2 Toxin quantification | GC-MS, LC-MS/MS | sigmaaldrich.comcaymanchem.comcaymanchem.comapajournal.org.uk |
| HT-2 Toxin-13C22 | 13C22 | Internal standard for HT-2 Toxin quantification | LC-MS/MS | apajournal.org.uk |
| T-2 Toxin-2Hx | Deuterium | Tracer for metabolic studies, internal standard | Mass Spectrometry | boku.ac.atresearchgate.net |
| Zearalenone-13C18 | 13C18 | Internal standard for Zearalenone quantification | LC-MS/MS | iteh.ai |
| Ochratoxin A-13C20 | 13C20 | Internal standard for Ochratoxin A quantification | LC-MS/MS | iteh.ai |
Integration of Stable Isotope Labeling with Multi-Omics Technologies
The strategic use of stable isotope labeling, exemplified by this compound, is increasingly integrated with multi-omics technologies to provide a holistic understanding of mycotoxin toxicology and metabolic fate acs.orgboku.ac.atacs.org. Metabolomics, in particular, leverages stable isotope tracing to follow the biochemical journey of mycotoxins within biological systems. By introducing labeled compounds like this compound into experimental setups, researchers can effectively track the mycotoxin's transformation, identify novel metabolic products, and map the biochemical pathways involved in its processing or detoxification acs.orgboku.ac.at.
This approach facilitates untargeted metabolite profiling, where the distinct isotopic patterns generated by the labeled tracer enable the clear differentiation of endogenous metabolites from exogenous mycotoxin-derived compounds acs.orgboku.ac.atacs.org. For instance, studies employing isotope-assisted untargeted screening have successfully identified previously unknown biotransformation products of T-2 Toxin and HT-2 Toxin in plants, revealing metabolic pathways such as glucosylation, malonylation, and acetylation acs.orgboku.ac.at. Combining this metabolomic data with insights from transcriptomics and proteomics can further elucidate the intricate cellular responses to T-2 toxin exposure, offering a comprehensive systems-level perspective on its toxicological impact.
Advancements in Automated Data Evaluation for Labeled Metabolite Profiling
Analyzing the complex data generated from stable isotope labeling experiments, especially in untargeted metabolomics, necessitates advanced computational tools. Innovations in automated data evaluation are critical for efficiently processing the vast datasets produced when utilizing tracers such as this compound acs.orgacs.org. Specialized software, like MetExtract II, is engineered to manage stable isotope-assisted untargeted metabolomics data, leveraging unique isotope patterns and chromatographic profiles of native and labeled metabolites for their detection, annotation, and quantification boku.ac.atacs.org.
Key functionalities of these advanced data evaluation systems include:
Pairing native and labeled metabolite ions based on mass differences and chromatographic behavior.
Accurately determining the isotopic enrichment and the number of labeling isotopes incorporated into detected compounds.
Distinguishing biologically relevant metabolites from background noise or experimental artifacts.
Enhancing the confidence in metabolite identification through MS/MS spectral matching and comparative analysis.
Automating the search for biotransformation products by identifying mass peak pairings of nonlabeled and labeled ions acs.orgacs.org.
Standardization of Analytical Protocols for Global Mycotoxin Monitoring
This compound plays a pivotal role in the standardization of analytical protocols essential for global mycotoxin monitoring efforts iteh.ai. The availability of certified, isotopically labeled internal standards is fundamental for developing accurate, reproducible, and internationally comparable analytical methods. By incorporating this compound into analytical procedures, laboratories can establish robust calibration curves and internal calibration strategies that effectively compensate for matrix effects and variations in instrument performance, thereby enhancing the reliability of T-2 Toxin quantification in food, feed, and environmental samples caymanchem.comapajournal.org.ukiteh.ai.
European standards, such as SIST EN 17194:2020, which outlines methods for determining various mycotoxins including T-2 Toxin using LC-MS/MS, specifically recommend the use of stable isotope-labeled standards like 13C24-T-2 toxin as integral components of validated methods iteh.ai. The widespread adoption of such standardized protocols, supported by the consistent availability of high-quality labeled internal standards, is vital for effective global surveillance programs. This ensures consistent data quality for risk assessment, regulatory compliance, and the facilitation of international trade. Furthermore, the development of multi-mycotoxin analytical methods often incorporates a suite of labeled standards for simultaneous analysis, thereby streamlining monitoring operations iteh.airesearchgate.net.
Table 7.4.1: Role of Labeled Standards in Mycotoxin Monitoring Protocol Standardization
| Feature | Impact of Labeled Standards (e.g., this compound) | Benefit for Global Monitoring |
| Accuracy | Compensates for matrix effects and sample losses | Ensures reliable quantification across diverse sample types |
| Precision | Improves reproducibility of results | Enhances comparability of data between laboratories |
| Quantification | Enables accurate internal calibration | Supports regulatory compliance and risk assessment |
| Method Validation | Essential component of validated analytical methods | Facilitates adoption of standardized protocols (e.g., EN 17194) |
| Global Comparability | Reduces inter-laboratory variability | Crucial for international surveillance and trade agreements |
Compound Names Mentioned in the Article:
this compound
T-2 Toxin
HT-2 Toxin
Zearalenone
Ochratoxin A
Deoxynivalenol (DON)
3-Acetyldeoxynivalenol
15-Acetyldeoxynivalenol
Nivalenol
Fumonisin B1
Fumonisin B2
Aflatoxin B1
Fusarin C
Moniliformin
Enniatins
Alternaria toxins (e.g., tenuazonic acid, alternariol, altertoxins, tentoxin)
Zearalenone-13C18
Ochratoxin A-13C20
HT-2 Toxin-13C22
Deoxynivalenol (DON)-13C15
Aflatoxin B1-13C17
Fumonisin B1-13C34
Fumonisin B2-13C34
T-2 Toxin-2Hx
[13C6,15N]-tenuazonic acid
[2H5]-ZEN
[2H2]-ZEN
U-[13C18]-ZEN
U-[13C18]-cis-ZEN
Q & A
Q. What analytical techniques are recommended for quantifying T-2 Toxin-13C24 in complex matrices, and how should internal standards be validated?
this compound is widely used as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Validation should include assessing isotopic purity (≥99%), matrix effects, and linearity across expected concentration ranges. Calibration curves must account for co-eluting interferences, and recovery rates should be validated using spiked samples .
Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?
Stability studies indicate that this compound degrades under prolonged exposure to light, heat (>25°C), or acidic/basic conditions. Storage at -20°C in amber vials with desiccants is recommended. Periodic revalidation via LC-MS/MS is critical to confirm integrity, especially after reconstitution in solvents like acetonitrile or methanol. Degradation products (e.g., Hthis compound) should be monitored to avoid cross-contamination .
Q. What are the primary biological pathways affected by this compound, and how can these be modeled in vitro?
this compound shares the toxicodynamic profile of unlabeled T-2 toxin, primarily inhibiting protein synthesis via binding to ribosomal peptidyltransferase. In vitro models using hepatocytes or intestinal epithelial cells (e.g., Caco-2) can assess cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion). Dose-response studies should include time-resolved measurements to capture transient effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the metabolic fate of this compound across species, and what experimental parameters are critical for cross-species extrapolation?
Discrepancies in metabolism (e.g., hydroxylation vs. de-epoxidation) often arise from species-specific cytochrome P450 isoforms. Use of liver microsomes or recombinant enzymes (e.g., human CYP3A4 vs. porcine CYP1A2) can clarify metabolic pathways. Isotope ratio monitoring and kinetic isotope effects (KIEs) should be quantified to distinguish host-mediated vs. spontaneous degradation .
Q. What experimental design considerations are essential for reproducing in vivo toxicokinetic studies of this compound in animal models?
Key parameters include:
- Dosing regimen : Single vs. chronic exposure, with careful control of diet (to avoid mycotoxin cross-contamination).
- Sampling intervals : Frequent blood/tissue sampling to capture rapid distribution (this compound has a half-life <4 hours in rodents).
- Analytical sensitivity : LC-MS/MS methods must achieve detection limits ≤0.1 ng/g to trace low-abundance metabolites .
Q. How can researchers optimize literature searches to identify high-quality, reproducible data on this compound while avoiding unreliable sources?
Prioritize databases like PubMed, SciFinder, and the Comparative Toxicogenomics Database (CTD) using Boolean terms (e.g., "this compound AND pharmacokinetics"). Exclude non-peer-reviewed platforms and verify methods against primary literature. Cross-reference citations in regulatory guidelines (e.g., EFSA reports) to ensure methodological rigor .
Q. What strategies are effective for mitigating matrix effects when quantifying this compound in heterogeneous biological samples?
Matrix effects can be reduced via:
- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange).
- Post-column infusion : To identify ion suppression/enhancement zones.
- Dilutional integrity tests : Validate linearity at varying dilution factors (1:10 to 1:100) .
Q. How should researchers address ethical and reproducibility challenges when designing studies involving this compound?
- Ethical compliance : Adhere to institutional animal care guidelines (e.g., 3Rs principles) and declare conflicts of interest.
- Reproducibility : Publish raw data (e.g., via Zenodo) and detailed protocols (e.g., SOPs for LC-MS/MS parameters).
- Negative controls : Include solvent-only and isotope-free samples to rule out artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
